molecular formula C9H7N3O3 B2606691 2-cyano-N-(2-nitrophenyl)acetamide CAS No. 65372-22-7

2-cyano-N-(2-nitrophenyl)acetamide

Cat. No.: B2606691
CAS No.: 65372-22-7
M. Wt: 205.173
InChI Key: KOSHCVNYQCNGAV-UHFFFAOYSA-N
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Description

2-cyano-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7N3O3 It is a derivative of cyanoacetamide, featuring a nitrophenyl group attached to the nitrogen atom

Scientific Research Applications

2-cyano-N-(2-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-cyano-N-(2-nitrophenyl)acetamide is not mentioned in the search results, it’s known that the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Future Directions

Cyanoacetamide-N-derivatives, including 2-cyano-N-(2-nitrophenyl)acetamide, have drawn the attention of biochemists in the last decade due to their diverse biological activities. They are considered one of the most important precursors for heterocyclic synthesis and have potential in evolving better chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acidic conditions.

    Cyclization: Reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(2-nitrophenyl)acetamide is unique due to the presence of both the cyano and nitrophenyl groups, which confer distinct reactivity and versatility in synthetic applications

Properties

IUPAC Name

2-cyano-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSHCVNYQCNGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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